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Compound of Interest

Compound Name:
1-Acetyl-2-deoxy-3,5-DI-O-

benzoylribofuranose

Cat. No.: B043333 Get Quote

For researchers, scientists, and drug development professionals engaged in the synthesis of

nucleoside analogues and other carbohydrate-based therapeutics, the careful selection and

characterization of protecting groups for ribofuranose are of paramount importance.

Benzoylated ribofuranose intermediates are frequently employed due to their stability and

influence on stereochemical outcomes. This guide provides a comparative analysis of the

spectroscopic data for two key benzoylated intermediates, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-

ribofuranose and 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose, alongside the peracetylated

analogue, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, to facilitate their identification and

characterization.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, and Mass

Spectrometry) for the benzoylated and acetylated ribofuranose intermediates.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Table 3: Mass Spectrometry Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

1-O-Acetyl-2,3,5-tri-O-

benzoyl-β-D-

ribofuranose[1]

C₂₈H₂₄O₉ 504.49
504 (M+), 445, 322,

218, 105 (base peak)

1,2,3,5-Tetra-O-

benzoyl-β-D-

ribofuranose[3]

C₃₃H₂₆O₉ 566.56 Data not available

1,2,3,5-Tetra-O-acetyl-

β-D-ribofuranose[4][5]

[6]

C₁₃H₁₈O₉ 318.28
318 (M+), 259, 217,

157, 115, 43

Experimental Protocols
Detailed methodologies for the synthesis of these ribofuranose intermediates are crucial for

reproducibility and optimization.

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-
ribofuranose
This synthesis is typically carried out in a three-step process starting from D-ribose.[7][8][9]

Step 1: Methyl Glycosidation

D-ribose is dissolved in methanol containing a catalytic amount of acid (e.g., HCl or H₂SO₄).

The reaction mixture is stirred at room temperature for several hours to form the methyl

ribofuranoside.

The reaction is neutralized with a base (e.g., sodium carbonate) and the solvent is removed

under reduced pressure.

Step 2: Benzoylation
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The crude methyl ribofuranoside is dissolved in a suitable solvent such as pyridine or a

mixture of ethyl acetate and pyridine.

Benzoyl chloride is added dropwise at a controlled temperature (typically 0-10 °C).

The reaction is stirred for several hours to allow for the complete benzoylation of the

hydroxyl groups.

The reaction mixture is then worked up by washing with aqueous acid and brine, followed by

drying and concentration to yield the benzoylated intermediate.

Step 3: Acetylation

The benzoylated methyl ribofuranoside is dissolved in a mixture of acetic anhydride and

acetic acid.

A catalytic amount of a strong acid, such as sulfuric acid, is added.

The mixture is stirred at room temperature until the reaction is complete, as monitored by

thin-layer chromatography.

The product, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is then isolated through

crystallization.

Synthesis of 1,2,3,5-Tetra-O-benzoyl-β-D-ribofuranose
A detailed, reliable experimental protocol for the synthesis of 1,2,3,5-tetra-O-benzoyl-β-D-

ribofuranose is not readily available in the public literature. General methods for per-

benzoylation of sugars typically involve reacting the sugar with an excess of benzoyl chloride in

a basic solvent like pyridine.

Synthesis of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
The per-acetylation of D-ribose is a common procedure in carbohydrate chemistry.[10]

D-ribose is suspended in a mixture of acetic anhydride and a catalyst, often a strong acid like

sulfuric acid or a base like sodium acetate.
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The reaction is typically stirred at or below room temperature.

Upon completion, the reaction mixture is poured into ice-water to quench the excess acetic

anhydride.

The product is then extracted with an organic solvent, washed, dried, and purified by

crystallization or chromatography to yield 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

Visualization of Synthetic and Analytical Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of

these ribofuranose intermediates and the logical relationship for comparing their spectroscopic

data.
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Caption: Synthetic workflow for benzoylated and acetylated ribofuranose intermediates.
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Caption: Logical relationship for comparing spectroscopic data of protected ribofuranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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